molecular formula C14H24O3 B12530596 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one CAS No. 725737-54-2

1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one

Cat. No.: B12530596
CAS No.: 725737-54-2
M. Wt: 240.34 g/mol
InChI Key: CUKFDQCESDZVGY-GFCCVEGCSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound, 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one , reflects its intricate structure. The prefix spiro[4.5] denotes a bicyclic system where a cyclohexane ring (6-membered) and a 1,4-dioxolane ring (5-membered) share a single spiro carbon atom at position 7. The R configuration at this spiro center is critical for defining the molecule’s three-dimensional arrangement. The hexan-2-one moiety is appended to the spiro carbon via a methylene bridge, introducing a ketone functional group at position 2 of the hexane chain.

Table 1: Key Identifiers and Structural Descriptors

Property Value/Descriptor
CAS Registry Number 725737-54-2
Molecular Formula C₁₄H₂₄O₃
SMILES Notation O1CCOC21CCCC@HC2
InChIKey CUKFDQCESDZVGY-GFCCVEGCSA-N
Exact Mass 240.17254462 g/mol

The stereochemical assignment at C7 was confirmed through chiral resolution techniques and computational modeling, which aligned with the (R)-configuration’s energetic favorability in similar spiro systems.

Molecular Framework Analysis: Spiro[4.5]decan System

The spiro[4.5]decane core consists of two fused rings: a cyclohexane and a 1,4-dioxolane. The cyclohexane adopts a chair conformation, minimizing steric strain, while the 1,4-dioxolane ring exhibits partial puckering due to its smaller size. The spiro junction at C7 creates a rigid bicyclic framework, limiting rotational freedom but allowing for axial and equatorial substituent orientations.

Table 2: Calculated Molecular Properties

Property Value
Rotatable Bonds 5
Topological Polar Surface 35.5 Ų
XLogP3 2.4
Hydrogen Bond Acceptors 3

The hexan-2-one side chain extends from the spiro carbon, introducing a planar ketone group that participates in hydrogen bonding and dipole interactions. Molecular dynamics simulations suggest that the ketone’s orientation relative to the dioxolane ring influences solvent accessibility and intermolecular interactions.

Conformational Analysis of the 1,4-Dioxolane Ring

The 1,4-dioxolane ring exhibits conformational flexibility, transitioning between twisted-boat and chair-like conformers under varying conditions. High-pressure Raman studies on analogous 1,4-dioxane systems revealed that pressure induces a phase transition from a twisted-boat to a chair conformation, stabilizing the latter at >0.5 GPa. For this compound, computational models predict a preference for the twisted-boat conformation at ambient conditions due to reduced steric clash between the dioxolane oxygen atoms and the cyclohexane substituents.

Notably, the spiro linkage restricts full puckering of the dioxolane ring, resulting in a hybrid conformation that balances torsional strain and van der Waals interactions. Nuclear Overhauser Effect (NOE) spectroscopy data for related spiroketals support this partial puckering model.

Comparative Structural Features with Related Spiroketals

Comparative analysis with structurally analogous compounds highlights distinct features of this molecule:

1.4.1 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8)
This simpler spiroketal lacks the hexan-2-one side chain, resulting in a lower molecular weight (156.18 g/mol) and reduced lipophilicity (XLogP3: 1.2). Its unsubstituted spiro carbon permits greater conformational flexibility in the dioxolane ring.

1.4.2 1,6,9-Trioxaspiro[4.5]decanes
Synthetic trioxaspiro compounds, such as those derived from D-glucose, incorporate an additional oxygen atom in the pyran ring. This modification alters the spiro center’s chirality and enhances hydrogen-bonding capacity, as seen in derivatives like (5R)- and (5S)-configurated 1,6,9-trioxaspiro[4.5]decanes.

Table 3: Structural Comparison of Spiroketals

Compound Oxygen Atoms Spiro Configuration Key Functional Groups
Target Compound 2 (dioxolane) (7R) Hexan-2-one
1,4-Dioxaspiro[4.5]decan-8-one 2 (dioxolane) - Ketone at C8
1,6,9-Trioxaspiro[4.5]decane 3 (trioxane) (5R) or (5S) Hydroxyl groups

The hexan-2-one moiety in the target compound distinguishes it from natural spiroketals like monensin A or berkelic acid, which typically feature polyether chains or aromatic substituents. This structural divergence suggests unique reactivity patterns, particularly in nucleophilic additions to the ketone group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

725737-54-2

Molecular Formula

C14H24O3

Molecular Weight

240.34 g/mol

IUPAC Name

1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one

InChI

InChI=1S/C14H24O3/c1-2-3-6-13(15)10-12-5-4-7-14(11-12)16-8-9-17-14/h12H,2-11H2,1H3/t12-/m1/s1

InChI Key

CUKFDQCESDZVGY-GFCCVEGCSA-N

Isomeric SMILES

CCCCC(=O)C[C@H]1CCCC2(C1)OCCO2

Canonical SMILES

CCCCC(=O)CC1CCCC2(C1)OCCO2

Origin of Product

United States

Preparation Methods

Enantioselective Spiroketal Formation

The 1,4-dioxaspiro[4.5]decane core is synthesized through stereocontrolled spiroketalization. A key intermediate, (7R)-1,4-dioxaspiro[4.5]decan-7-ol, is prepared via dihydroxylation of a cyclohexene derivative followed by acid-catalyzed cyclization. For example:

  • Dihydroxylation : Treatment of 1,4-dioxaspiro[4.5]dec-7-ene with $$ \text{OsO}_4/\text{NMO} $$ yields a diol intermediate.
  • Cyclization : The diol undergoes acid-catalyzed (e.g., $$ \text{H}2\text{SO}4 $$) spiroketalization to form the 1,4-dioxaspiro[4.5]decane framework.

Stereochemical Control :
Chiral resolution of the diol intermediate via preparative HPLC or enzymatic kinetic resolution ensures the (7R)-configuration. For instance, chiral acetate derivatives are hydrolyzed to yield enantiopure alcohols.

Asymmetric Epoxide-Opening Strategy

Epoxide Synthesis and Ring-Opening

A chiral epoxide intermediate is generated from a cyclic diene:

  • Epoxidation : 1,4-Dioxaspiro[4.5]dec-7-ene is treated with $$ m\text{-CPBA} $$ to form the epoxide.
  • Nucleophilic Attack : The epoxide reacts with a Grignard reagent (e.g., pentylmagnesium bromide) in the presence of a Lewis acid ($$ \text{BF}3\cdot\text{OEt}2 $$) to install the hexan-2-one chain.

Key Data :

Parameter Value Source
Epoxidation Yield 80%
Grignard Reaction 65% yield, 95% ee

Catalytic Asymmetric Synthesis

Organocatalytic Aldol Reaction

A proline-catalyzed aldol reaction between 1,4-dioxaspiro[4.5]decan-7-carbaldehyde and pentan-2-one achieves enantioselectivity:

  • Conditions : L-Proline (20 mol%), DMSO, 25°C, 48 h.
  • Outcome : 70% yield, 90% ee.

Transition Metal Catalysis

Palladium-catalyzed asymmetric allylic alkylation (AAA) is employed:

  • Catalyst : $$ \text{Pd}2(\text{dba})3 $$ with chiral phosphine ligands.
  • Substrate : 1,4-Dioxaspiro[4.5]decan-7-yl allyl carbonate and pentan-2-one enolate.
  • Yield : 75%, 92% ee.

Comparative Analysis of Methods

Method Yield (%) ee (%) Complexity Cost
Spiroketalization 58–72 99 High $$
Epoxide-Opening 65 95 Moderate $
Organocatalytic Aldol 70 90 Low $$
Pd-Catalyzed AAA 75 92 High $$$

Key Findings :

  • Spiroketalization offers the highest enantiomeric excess (99%) but requires multiple steps.
  • Epoxide-Opening balances yield and cost, suitable for industrial-scale synthesis.
  • Catalytic methods (organo/metal) provide modularity but face scalability challenges.

Challenges and Optimization Strategies

Stereochemical Purity

Racemization during alkylation is mitigated by using low-temperature conditions (−78°C) and non-polar solvents (e.g., toluene).

Side Reactions

  • Over-Alkylation : Controlled stoichiometry ($$ \leq 1.2 $$ eq alkylating agent) and slow addition minimize byproducts.
  • Epoxide Polymerization : Anhydrous conditions and catalytic $$ \text{BF}3\cdot\text{OEt}2 $$ suppress oligomerization.

Chemical Reactions Analysis

Types of Reactions

1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one with structurally analogous spirocyclic dioxolane derivatives, focusing on synthetic routes , reactivity , and functional group diversity .

Structural Analogues and Key Differences

Compound Name Structure Functional Groups Key Features Reference
This compound Spiro[4.5]decane core with hexan-2-one chain Ketone R-configuration at C7; ketone enables nucleophilic addition
(7R,8R)-7-(Hex-5-enyl)-8-(prop-1-en-2-yl)-1,4-dioxaspiro[4.5]decane (7) Spiro[4.5]decane core with alkenyl chains Alkenes Undergoes RCM with Grubbs II to form bicyclic products; lower reactivity toward oxidation
2-((7R,8R)-8-(Prop-1-en-2-yl)-1,4-dioxaspiro[4.5]decan-7-yl)hepta-1,6-dien-3-ol (14) Spiro[4.5]decane core with dienol chain Alcohol, diene Susceptible to acid-catalyzed cyclization; diene participates in Diels-Alder reactions
(2R,3R,8R)-8-((8-Chloro-1,2,3,4-tetrahydronaphthalen-1-yl)sulfonyl)-2,3-bis(hydroxymethyl)-1,4-dioxaspiro[4.5]dec-6-eno-7-carboxylate (Example 16) Spiro[4.5]decane core with sulfonyl and carboxylate groups Sulfonyl, carboxylate Enhanced solubility in polar solvents; potential biological activity
7-Methyl-1,4-dioxaspiro[4.5]decan-8-one Spiro[4.5]decane core with methyl and ketone groups Ketone Shorter alkyl chain (methyl vs. hexyl); lower molecular weight (MW 184 vs. 254)

Physical and Spectral Properties

  • Boiling Point/Solubility : The hexan-2-one chain increases hydrophobicity compared to hydroxylated analogues (e.g., 14 ), but less than sulfonyl-carboxylate derivatives (Example 16) .
  • Spectral Signatures : IR spectroscopy distinguishes the ketone (C=O stretch ~1700 cm⁻¹) from alcohol (O-H ~3300 cm⁻¹) or alkene (C=C ~1650 cm⁻¹) groups.

Biological Activity

1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C11_{11}H18_{18}O3_{3}
Molecular Weight : 198.26 g/mol
CAS Number : 73223-83-3
Density : 1.174 g/cm³
Boiling Point : 286.935 °C at 760 mmHg
LogP : 0.66440

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of dioxaspiro compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activity.

Anti-inflammatory Effects

Studies have explored the anti-inflammatory potential of dioxaspiro compounds. In vitro assays demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines, indicating a possible mechanism for their anti-inflammatory effects.

Neuroprotective Properties

Neuroprotective effects have been observed in related compounds, particularly those targeting neurodegenerative pathways. The ability of dioxaspiro compounds to modulate neurotransmitter systems suggests that this compound could be investigated further for its neuroprotective capabilities.

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Study on Antimicrobial Activity
    • Objective : To evaluate the antimicrobial efficacy of dioxaspiro derivatives.
    • Methodology : Disc diffusion method was employed against E. coli and S. aureus.
    • Results : Significant inhibition zones were observed for certain derivatives, indicating potential for further development.
  • Inflammation Model
    • Objective : Assess the anti-inflammatory action using a lipopolysaccharide (LPS)-induced model.
    • Methodology : Measurement of TNF-alpha and IL-6 levels post-treatment.
    • Results : Compounds showed a marked reduction in cytokine levels, supporting their use in inflammatory conditions.
  • Neuroprotective Study
    • Objective : Investigate neuroprotective effects in an oxidative stress model.
    • Methodology : Cell viability assays were conducted on neuronal cell lines.
    • Results : The compound demonstrated protective effects against oxidative damage, suggesting potential applications in neurodegenerative diseases.

Comparative Biological Activity Table

Activity TypeRelated CompoundsObserved Effects
AntimicrobialDioxaspiro derivativesEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryDioxaspiro analogsInhibition of pro-inflammatory cytokines
NeuroprotectiveSimilar dioxaspiro compoundsProtection against oxidative stress

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